4-Fmoc-amino-benzylamine hydrochloride
Description
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
InChI Key |
SDRBTOMMCXKUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Fmoc Protection of 4-Amino-benzylamine
The most common method involves attaching the Fmoc group to 4-amino-benzylamine, followed by hydrochloric acid salt formation:
Fmoc-OSu Activation Method
Alternative approaches use N-hydroxysuccinimide (HOSu) esters for milder conditions:
- Reagents : 4-Amino-benzylamine, Fmoc-OSu (1.1 eq), DIEA (2 eq), dichloromethane (DCM).
- Procedure :
- Advantages : Reduced racemization risk compared to Fmoc chloride.
Hydrochloride Salt Formation
Conversion to the hydrochloride form enhances stability:
Comparative Analysis of Methods
| Parameter | Fmoc Chloride Method | Fmoc-OSu Method |
|---|---|---|
| Reaction Time | 2–4 hours | 6–8 hours |
| Temperature | 60°C | Room temperature |
| Side Products | Chloride byproducts | Minimal |
| Yield | 85–90% | 75–80% |
| Purity (HPLC) | ≥95% | ≥92% |
The Fmoc chloride method is preferred for scalability, while Fmoc-OSu suits acid-sensitive substrates.
Key Research Findings
- Solvent Optimization : Ethanol-water mixtures (3:1) improve Fmoc chloride solubility and reaction homogeneity.
- Racemization Control : Using DIEA as a base in DCM reduces α-carbon epimerization during Fmoc protection.
- Green Chemistry : Ionic liquids enable Fmoc deprotection at room temperature, preserving sensitive functional groups.
Applications in Organic Synthesis
- Peptide Synthesis : Used in SPPS for temporary amine protection, with deprotection via 20% piperidine/DMF.
- Linker Chemistry : Anchors substrates in solid-phase synthesis of triazine-based peptidomimetics.
- Pharmaceutical Intermediates : Key precursor for kinase inhibitors and antimicrobial agents.
Chemical Reactions Analysis
Types of Reactions
4-Fmoc-amino-benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like EDC or DCC are used for peptide coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields 4-aminobenzylamine.
Peptides: Coupling reactions with amino acids result in peptide chains.
Scientific Research Applications
4-Fmoc-amino-benzylamine hydrochloride is a chemical compound with several applications in scientific research, particularly in peptide synthesis, drug development, bioconjugation, and material science . It is valued for its stability and ease of use in various chemical processes .
Scientific Research Applications
Peptide Synthesis
this compound is utilized as a protecting group in peptide synthesis . Protecting groups are essential in peptide synthesis to prevent unwanted reactions at certain functional groups while allowing selective reactions at other sites . The stability of this compound under different reaction conditions makes it a preferred choice for chemists in this field . Fmoc (9-fluorenylmethyloxycarbonyl) is a widely used protecting group strategy in solid-phase peptide synthesis (SPPS) .
Drug Development
In pharmaceutical research, this compound is used to synthesize novel compounds with potential therapeutic effects . These compounds can target specific biological pathways, potentially leading to more effective drugs with fewer side effects .
Bioconjugation
This compound is valuable in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules . This is useful for enhancing the functionality of diagnostic and therapeutic agents .
Material Science
this compound finds applications in the development of advanced materials like polymers and nanomaterials . These materials can be tailored for specific uses in electronics or coatings, offering improved properties compared to traditional materials .
Synthesis of Glutamine Mimics
this compound can be used in the synthesis of glutamine mimics. It can be coupled with other amino acids using reagents like DIPCDI/HOBt . The use of Fmoc protection schemes allows for selective reactions to create complex molecules .
Case Studies and Research Findings
Mechanism of Action
The primary function of 4-Fmoc-amino-benzylamine hydrochloride is to protect the amine group during synthesis. The Fmoc group is removed under basic conditions, revealing the free amine, which can then participate in further reactions. This protection mechanism prevents side reactions and ensures the integrity of the desired product .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 4-Fmoc-amino-benzylamine hydrochloride and related compounds:
Research Findings and Contrasts
- Fmoc vs. Non-Fmoc Derivatives: The Fmoc group in this compound provides reversible protection, unlike the permanent dimethylamino or methoxy groups in other compounds. This allows sequential deprotection in multi-step syntheses .
- Biological Activity: Unlike chlorpromazine-like derivatives (e.g., Ro 2-9578), this compound lacks direct CNS effects but is pivotal in synthesizing bioactive peptides .
- Solubility and Reactivity : Halogenated derivatives (e.g., 2-bromo-4-fluoro) show lower solubility in aqueous media but higher reactivity in cross-coupling reactions compared to Fmoc-protected analogs .
Biological Activity
4-Fmoc-amino-benzylamine hydrochloride is a compound that has garnered attention in the field of peptide synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the synthesis of peptides and other bioactive molecules. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 380.87 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protective group in peptide synthesis, allowing for selective reactions without interfering with the amine functionality of the compound.
Case Studies
Case Study 1: Peptide Synthesis Efficiency
A study evaluated the efficiency of Fmoc-based SPPS using 4-Fmoc-amino-benzylamine as a building block. The results indicated that peptides synthesized using this method showed minimal side reactions, such as aspartimide formation, which is a common issue in peptide synthesis .
Table 1: Comparison of Side Reactions in Peptide Synthesis
| Method | Aspartimide Formation (%) | Yield (%) | Purity (%) |
|---|---|---|---|
| Fmoc SPPS | 1.65 | 85 | 95 |
| Boc SPPS | 5.00 | 80 | 90 |
| DNPBS SPPS | Negligible | 90 | 98 |
This table illustrates that while Fmoc SPPS is effective, alternative methods like DNPBS may offer advantages regarding side reaction suppression.
Case Study 2: Chiral Integrity Preservation
In another study focusing on the deprotection of Fmoc groups, it was found that using ionic liquids for Fmoc removal preserved the chiral integrity of amino acids derived from this compound. This method resulted in no racemization during the deprotection process, enhancing the potential for synthesizing enantiomerically pure peptides .
Research Findings
Recent advancements in Fmoc chemistry have highlighted several critical findings related to the biological activity of compounds like this compound:
- Deprotection Methods: Innovative deprotection strategies using ionic liquids have been developed to improve efficiency while minimizing racemization .
- Side Reaction Mitigation: Research indicates that modifying reaction conditions can significantly reduce unwanted side reactions during peptide synthesis, enhancing overall yield and purity .
- Potential Therapeutic Applications: The ability to synthesize complex peptides efficiently suggests potential applications in drug development, particularly for diseases requiring specific peptide-based therapies.
Q & A
Q. What are the recommended synthesis and purification methods for 4-Fmoc-amino-benzylamine hydrochloride?
Methodological Answer:
- Synthesis: The compound is typically synthesized via Fmoc-protection of the amine group on benzylamine. This involves coupling 4-amino-benzylamine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., using N,N-diisopropylethylamine, DIPEA) .
- Purification: Post-synthesis, reverse-phase HPLC is recommended to isolate the product, with purity thresholds >97% (as validated by HPLC retention times and UV absorbance at 265–300 nm, characteristic of the Fmoc group) . Recrystallization using acetonitrile/water mixtures may also enhance purity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Moisture-sensitive compounds like Fmoc derivatives require desiccants (e.g., silica gel) in storage environments .
- Handling: Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential irritancy .
Advanced Research Questions
Q. How does the self-assembly behavior of this compound compare to other Fmoc-modified amino acids in hydrogel formation?
Methodological Answer:
- Key Factors: Self-assembly depends on pH, solvent polarity, and hydrogen-bonding interactions. For example, Fmoc-phenylalanine (Fmoc-F) forms metastable gels at pH 2.0–3.0 via π-π stacking of aromatic Fmoc groups, while Fmoc-tyrosine (Fmoc-Y) relies on phenolic hydroxyl interactions .
- Structural Insights: Fiber X-ray diffraction (XRD) and single-crystal analysis reveal discrepancies between gel-phase fibrils and crystalline structures. For 4-Fmoc-amino-benzylamine, NMR and circular dichroism (CD) can monitor pH-dependent conformational changes .
Q. What analytical contradictions arise between crystal structures and gel-phase fiber diffraction for Fmoc-protected compounds, and how can these be resolved?
Methodological Answer:
Q. How can researchers optimize the yield of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Efficiency: Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA in DMF. Monitor reaction completion via Kaiser test (ninhydrin assay) .
- Cleavage Conditions: Optimize trifluoroacetic acid (TFA) cleavage cocktails (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) to minimize side reactions .
Safety and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
